2-(Trifluoromethyl)pyridin-3-ol

Übersicht

Beschreibung

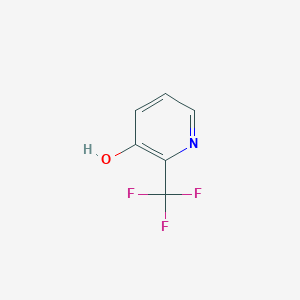

2-(Trifluoromethyl)pyridin-3-ol: is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ringThe trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it a valuable building block in synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . These methods often require specific reaction conditions, such as the presence of strong acids or bases and controlled temperatures.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)pyridin-3-ol may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The vapor-phase reaction is one such method used in the production of trifluoromethylpyridine derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like organolithium compounds and Grignard reagents facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Chlamydia trachomatis. Studies have shown that derivatives with the trifluoromethyl group enhance antichlamydial activity compared to non-fluorinated analogs, making it a candidate for developing new antibiotics .

- Enzyme Inhibition : 2-(Trifluoromethyl)pyridin-3-ol serves as a probe in enzyme studies, where it can inhibit specific enzymes involved in metabolic pathways. This property is crucial for understanding enzyme mechanisms and designing inhibitors for therapeutic purposes .

- Anticancer Potential : Research indicates that this compound can inhibit Ghrelin O-acyltransferase (GOAT), an enzyme linked to appetite regulation and cancer metabolism. In vitro studies have demonstrated that derivatives can significantly reduce cancer cell viability, suggesting potential applications in cancer therapy .

Agrochemicals

The unique chemical properties of this compound make it valuable in the formulation of agrochemicals. Its ability to interact with biological systems allows for the development of effective pesticides and herbicides that target specific pests while minimizing environmental impact.

Materials Science

Due to its distinctive structural features, this compound is also explored for use in materials science, particularly in developing polymers with enhanced properties such as thermal stability and chemical resistance.

Antichlamydial Activity Study

A study evaluated the efficacy of various pyridine derivatives against C. trachomatis. It was found that compounds with the trifluoromethyl substituent significantly impaired bacterial growth without affecting host cell viability, highlighting the importance of this functional group in drug design .

Enzyme Interaction Studies

Research on enzyme inhibition revealed that this compound could effectively bind to target enzymes, altering their activity and potentially leading to therapeutic applications in metabolic disorders .

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)pyridin-3-ol and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. For example, the compound may act as an inhibitor of certain enzymes by forming stable complexes with the active site . The exact pathways and molecular targets depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

- 3-(Trifluoromethyl)pyridin-2-ol

- 2-(Trifluoromethyl)pyridin-4-ol

- 3-(Trifluoromethyl)pyridine

Comparison: 2-(Trifluoromethyl)pyridin-3-ol is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For instance, 3-(Trifluoromethyl)pyridin-2-ol may exhibit different binding affinities and reaction pathways compared to this compound . The choice of compound depends on the specific requirements of the application, such as desired reactivity or target specificity.

Biologische Aktivität

2-(Trifluoromethyl)pyridin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, toxicity, and therapeutic potential.

Chemical Structure:

- Molecular Formula: C₆H₄F₃N₁O

- Molecular Weight: 165.1 g/mol

The trifluoromethyl group enhances the lipophilicity and biological activity of the pyridine ring, making it a valuable scaffold for drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various pathogens. For instance, a study demonstrated that derivatives containing a trifluoromethyl group exhibited selective activity against Chlamydia trachomatis, a common sexually transmitted infection. The presence of the trifluoromethyl substituent was crucial for enhancing the antimicrobial efficacy compared to other analogs lacking this group .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) | Effect on Host Cells |

|---|---|---|---|

| 1 | C. trachomatis | 50 μg/mL | Non-toxic |

| 2 | Gram-positive bacteria | 75 μg/mL | Mild toxicity |

| 3 | Gram-negative bacteria | 100 μg/mL | Non-toxic |

Toxicity Profile

Despite its promising biological activities, the toxicity profile of this compound warrants attention. A case study reported severe toxic effects following inhalation exposure to a related compound, 5-amino-2-(trifluoromethyl)pyridine. Symptoms included methemoglobinemia and toxic encephalopathy, indicating that similar compounds may pose significant health risks if not handled properly .

Table 2: Toxicity Observations from Case Studies

| Exposure Type | Symptoms Observed | Treatment Administered |

|---|---|---|

| Inhalation | Dizziness, nausea, methemoglobinemia | Methylene blue (100 mg IV) |

| Dermal Exposure | Skin irritation | Symptomatic treatment |

| Oral Ingestion | Gastrointestinal distress | Activated charcoal |

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary findings suggest that its antimicrobial effects may involve interference with bacterial metabolic pathways. For example, compounds containing this structure have been shown to affect glucose metabolism in C. trachomatis, leading to reduced bacterial proliferation .

Case Studies and Research Findings

- Case Study on Toxicity : A report documented a case where a worker inhaled 5-amino-2-(trifluoromethyl)pyridine, leading to rapid onset of toxic symptoms. This case underscores the need for safety measures when working with trifluoromethyl-substituted compounds in industrial settings .

- Synthesis and Evaluation : Research investigating various derivatives of pyridine has revealed that modifications at specific positions can enhance antimicrobial efficacy while minimizing toxicity. The introduction of electron-withdrawing groups like trifluoromethyl has been pivotal in achieving desired biological activities .

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-4(11)2-1-3-10-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBFIRPGPOFDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597173 | |

| Record name | 2-(Trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063697-17-5 | |

| Record name | 2-(Trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.